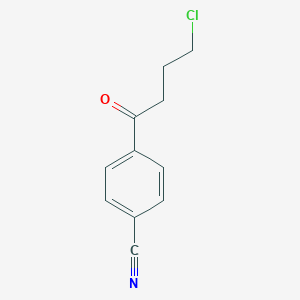

4-氯-1-(4-氰基苯基)-1-氧丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

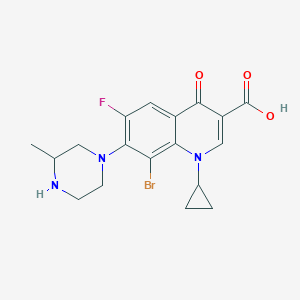

4-Chloro-1-(4-cyanophenyl)-1-oxobutane is a chemical compound with potential applications in various fields, including materials science and organic synthesis. This compound is of interest due to its unique structural and chemical properties, which can be utilized in the synthesis and development of novel organic materials.

Synthesis Analysis

The synthesis of similar structures involves multi-step reactions that typically include photochemical processes, Knoevenagel condensation, or metal-catalyzed tandem reactions. For example, a related structure could be synthesized through cross-photodimerization processes or by reactions involving acetylenes with noble-metal carbonyl halides (Sato et al., 1987).

Molecular Structure Analysis

The molecular structure of related compounds often exhibits significant stereochemistry and electronic effects due to substituents like chloro and cyano groups. For instance, crystallography studies provide insights into the conformation, dihedral angles, and intermolecular interactions influencing the stability and reactivity of these molecules (Raju et al., 2015).

Chemical Reactions and Properties

Compounds similar to 4-Chloro-1-(4-cyanophenyl)-1-oxobutane participate in various chemical reactions, including cycloadditions, rearrangements, and photodimerization, influenced by their functional groups. For example, rearrangements and cycloadditions are common reactions that alter the core structure, affecting the compound's electronic and physical properties (Ikeda et al., 2004).

科学研究应用

分子对接和结构研究

4-氯-1-(4-氰基苯基)-1-氧丁酸衍生物在分子对接和结构研究中显示出显着的潜力。由于偶极矩和一阶超极化率,这些化合物已被探索用于非线性光学材料。通过 FT-IR 和 FT-拉曼光谱和 DFT 计算确定的它们的振动谱带,以及通过自然键轨道 (NBO) 分析分析的它们的稳定性,表明它们适用于开发具有良好生物活性的新材料。这可以进一步增强对丁酸衍生物药理学重要性的研究 (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

手性合成的生物催化

大肠杆菌表达特定基因,将 4-氯-3-氧代丁酸乙酯不对称还原为 (S)-4-氯-3-羟基丁酸乙酯,证明了该化合物在光学纯物质的有效合成中的作用。此过程不需要添加市售酶或有机溶剂,表明该化合物适用于创建具有高对映体过量的药物和中间体 (Kizaki, Yasohara, Hasegawa, Wada, Kataoka, & Shimizu, 2001).

材料合成和表征

4-氯-1-(4-氰基苯基)-1-氧丁烷衍生物已用于合成和表征新材料。例如,它们在水性介质中通过多组分反应合成 4H-异恶唑-5-酮的应用展示了它们的通用性。这种方法因其高效、简单和环保的特性而受到青睐,为材料科学开辟了新途径,提供了高产率和更短的反应时间 (Kiyani & Ghorbani, 2015).

作用机制

安全和危害

未来方向

属性

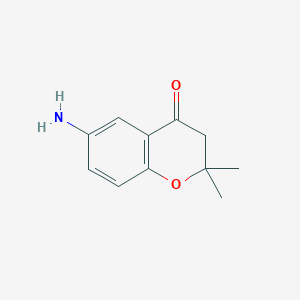

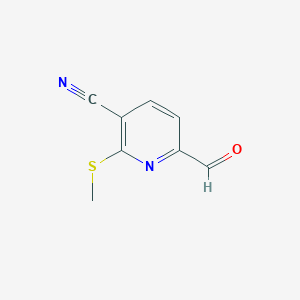

IUPAC Name |

4-(4-chlorobutanoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABYFCCOAMQFMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645177 |

Source

|

| Record name | 4-(4-Chlorobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-(4-cyanophenyl)-1-oxobutane | |

CAS RN |

188851-50-5 |

Source

|

| Record name | 4-(4-Chlorobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)